3-(2-Methyl-pyridin-4-YL)-propylamine
Overview
Description
3-(2-Methyl-pyridin-4-YL)-propylamine: is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a propylamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-pyridin-4-YL)-propylamine typically involves the alkylation of 2-methyl-4-pyridylamine with a suitable propylating agent. One common method is the reaction of 2-methyl-4-pyridylamine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Methyl-pyridin-4-YL)-propylamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, resulting in compounds like 3-(2-Methyl-piperidin-4-YL)-propylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(2-Methyl-pyridin-4-YL)-propylamine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for pharmaceuticals or agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions or receptor binding studies.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-pyridin-4-YL)-propylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
2-Methyl-4-pyridylamine: Lacks the propylamine group, making it less versatile in certain synthetic applications.
3-(2-Methyl-piperidin-4-YL)-propylamine: A reduced form with a piperidine ring, which may have different biological activities.
4-(2-Methyl-pyridin-4-YL)-butylamine: A similar compound with a butylamine group instead of a propylamine group, potentially altering its chemical and biological properties.
Uniqueness: 3-(2-Methyl-pyridin-4-YL)-propylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyridine ring with a propylamine group makes it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
3-(2-methylpyridin-4-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8-7-9(3-2-5-10)4-6-11-8/h4,6-7H,2-3,5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUHGYLDNBPRPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000507-72-1 | |
Record name | 3-(2-methyl-pyridin-4-yl)-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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